molecular formula C42H40N2O8 B12805460 8,8'-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol CAS No. 88761-85-7

8,8'-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol

Cat. No.: B12805460
CAS No.: 88761-85-7
M. Wt: 700.8 g/mol
InChI Key: BNKCDINDHUDPHA-UHFFFAOYSA-N
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Description

8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure. This compound is characterized by its binaphthalene core, which is substituted with hydroxyphenyl and imino groups. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with 5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexamine under acidic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The binaphthalene core provides structural rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
  • 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol

Uniqueness

The unique combination of hydroxy, imino, and binaphthalene groups in 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol distinguishes it from other similar compounds.

Properties

CAS No.

88761-85-7

Molecular Formula

C42H40N2O8

Molecular Weight

700.8 g/mol

IUPAC Name

8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C42H40N2O8/c1-19(2)31-23-15-21(5)33(39(49)35(23)25(37(47)41(31)51)17-43-27-11-7-9-13-29(27)45)34-22(6)16-24-32(20(3)4)42(52)38(48)26(36(24)40(34)50)18-44-28-12-8-10-14-30(28)46/h7-20,45-52H,1-6H3

InChI Key

BNKCDINDHUDPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6O)O)O)C(C)C)O)O

Origin of Product

United States

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